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Halogen Substituent Effects on Binding Kinetics

The R5 position of the aminopyridine core in Roniciclib and its derivatives is a critical modification site.

Introducing larger, more polarizable halogen atoms at this position significantly increases the drug's

residence time (τ) on the CDK2 target, which is a key parameter for prolonged therapeutic efficacy and

improved dosing regimens [1] [2].

The table below summarizes the experimental data for different R5 substituents, showing a clear trend of

increasing residence time with halogen size [2]:

R5 Substituent Experimental Residence Time (τ) on CDK2 (min)

Hydrogen (H) 0.10

Fluoro (F) 1.35

Chloro (Cl) 6.62

Bromo (Br) 19.82

Trifluoromethyl (CF3) 258.65
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Molecular Mechanisms and Troubleshooting

FAQ: How do larger halogen substituents prolong residence
time?

Larger halogens like Br and CF3 extend residence time through multiple mechanisms [1] [2]:

Enhanced Hydrophobic Interactions: They form stronger van der Waals contacts with a
hydrophobic pocket in the CDK2 binding site.

Perturbation of Hydration Network: They restructure the water molecules surrounding key residues
like Phe80 (gatekeeper) and Asp145 (part of the DFG motif), creating a more stable protein-inhibitor

complex.
Electrostatic Contributions: The hydrogen bond between the inhibitor and Asp145 is significantly

influenced as halogen size increases, enhancing the electrostatic component of the binding free
energy.

Protein Flexibility: Binding of inhibitors with larger R5 substituents reduces flexibility in the C-
terminus and N-terminus regions of CDK2, leading to a more rigid and stable complex.

FAQ: What are the primary unbinding pathways for these
inhibitors?

According to molecular dynamics simulations, inhibitors dissociate from the CDK2 binding site through two

principal routes [1]:

Pathway 1: Via the α-helix D region.
Pathway 2: Through the β-1 and β-2 segments.
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Proposed Unbinding Pathways for CDK2 Inhibitors
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Experimental Protocols & Validation

Computational Estimation of Residence Time

The relative residence times of Roniciclib derivatives were quantified using a protocol combining Classical

Molecular Dynamics (cMD) and Well-Tempered Metadynamics (WT-MetaD) simulations [1] [2].

Purpose: To calculate relative residence times and elucidate dissociation pathways and key

molecular determinants.
Method: WT-MetaD simulations were used to accelerate the sampling of the unbinding process and

compute the associated free energy barriers.
Validation: The computational residence times showed a strong correlation with experimental data

(R² = 0.83), validating the protocol [1].

Experimental Measurement (Surface Plasmon Resonance)
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Experimental residence times were determined using Surface Plasmon Resonance (SPR) spectroscopy [2].

Measured Parameter: The dissociation rate constant (k_off).
Calculation: Residence time (τ) is calculated as the inverse of k_off (τ = 1/k_off).

Data Range: The technique successfully measured residence times across three orders of
magnitude, from 0.1 minutes to over 250 minutes [2].

Key Takeaways for Researchers

Rational Design: The R5 position is a key leverage point for optimizing drug-target engagement

duration. Prioritize larger halogens (Cl, Br, CF3) over F or H for longer residence times.
Residue Focus: Pay close attention to interactions with Phe80, Lys33, and Asp145, as they are

critical for complex stability.
Mechanism Understanding: Longer residence is achieved not just by stronger bonds, but also by

stabilizing the protein's conformation and the surrounding hydration network.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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